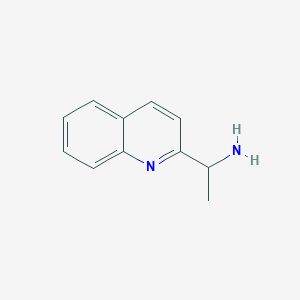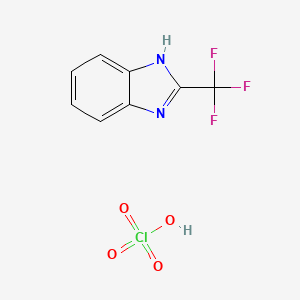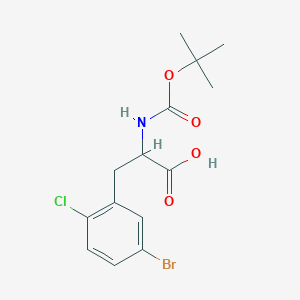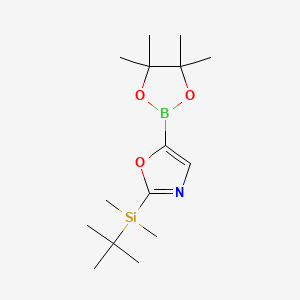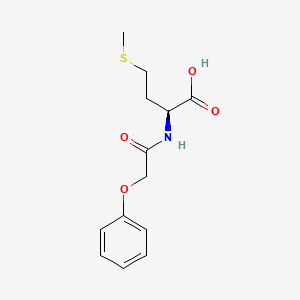![molecular formula C14H17N3O B12276262 Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- CAS No. 88751-40-0](/img/structure/B12276262.png)
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- is a chemical compound with the molecular formula C14H17N3O. It is known for its unique structure, which combines a morpholine ring with a pyrazole ring substituted with a 4-methylphenyl group.
Méthodes De Préparation
The synthesis of Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- typically involves the reaction of 4-methylphenylhydrazine with an appropriate ketone to form the pyrazole ring. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Analyse Des Réactions Chimiques
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl group.
Applications De Recherche Scientifique
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and proteins, leading to its anticancer properties .
Comparaison Avec Des Composés Similaires
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- can be compared with other similar compounds, such as:
4-Methylmorpholine: This compound is structurally similar but lacks the pyrazole ring.
4-Phenylmorpholine: Similar to the target compound but with a phenyl group instead of a 4-methylphenyl group.
4-(4-Methylphenyl)-1H-pyrazole: This compound contains the pyrazole ring with a 4-methylphenyl group but lacks the morpholine ring.
The uniqueness of Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- lies in its combined structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
88751-40-0 |
|---|---|
Formule moléculaire |
C14H17N3O |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
4-[4-(4-methylphenyl)-1H-pyrazol-5-yl]morpholine |
InChI |
InChI=1S/C14H17N3O/c1-11-2-4-12(5-3-11)13-10-15-16-14(13)17-6-8-18-9-7-17/h2-5,10H,6-9H2,1H3,(H,15,16) |
Clé InChI |
NJQKIKMWGAKXEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(NN=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)-](/img/structure/B12276193.png)
![(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B12276201.png)
![[5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate](/img/structure/B12276207.png)
![{2-Azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B12276214.png)
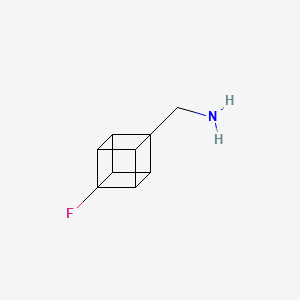
![3-Phenyl-2-[(2-phenylmethoxyacetyl)amino]propanoic acid](/img/structure/B12276224.png)

